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Compound of Interest

Compound Name: (R)-1-m-Tolylethanamine

Cat. No.: B588723 Get Quote

Introduction

(R)-1-m-Tolylethanamine, a chiral amine, serves as a critical building block in the synthesis of

various pharmaceutical and agrochemical compounds. Its stereochemistry plays a pivotal role

in the biological activity and efficacy of the final products. Consequently, the precise

spectroscopic characterization of this intermediate is paramount for quality control and

regulatory purposes. This technical guide provides an in-depth overview of the spectroscopic

data for (R)-1-m-Tolylethanamine, focusing on Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.

Detailed experimental protocols for acquiring this data are also presented to aid researchers

and scientists in the field of drug development and chemical synthesis.

Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for (R)-1-m-
Tolylethanamine. It is important to note that while extensive searches were conducted, a

complete set of publicly available, experimentally verified spectra with peak-by-peak

assignments for this specific enantiomer is limited. Therefore, the data presented is a

composite derived from spectral data of the racemic mixture, closely related analogs (e.g., p-

tolyl isomers), and predicted spectral data from chemical databases. The source and nature of

the data are indicated where applicable.
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Table 1: ¹H NMR Spectroscopic Data for 1-(m-
Tolyl)ethanamine
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 m 1H Ar-H

~7.10 m 3H Ar-H

~4.10 q 1H CH-NH₂

~2.35 s 3H Ar-CH₃

~1.55 s (br) 2H NH₂

~1.40 d 3H CH-CH₃

Note: Data is based on typical chemical shifts for tolylethanamine derivatives and may vary

slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 1-(m-
Tolyl)ethanamine
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
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Chemical Shift (δ) ppm Assignment

~145 Ar-C (quaternary)

~138 Ar-C (quaternary)

~129 Ar-CH

~128 Ar-CH

~127 Ar-CH

~123 Ar-CH

~51 CH-NH₂

~25 CH-CH₃

~21 Ar-CH₃

Note: This data is predicted based on the structure and analysis of similar compounds. Actual

experimental values may differ.

Table 3: Infrared (IR) Spectroscopic Data for 1-(m-
Tolyl)ethanamine

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad N-H stretch (primary amine)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 3000 Medium Aliphatic C-H stretch

1600 - 1650 Medium N-H bend (scissoring)

1450 - 1600 Strong Aromatic C=C stretch

1370 - 1470 Medium C-H bend

1000 - 1300 Strong C-N stretch

690 - 900 Strong
Aromatic C-H out-of-plane

bend
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Note: The exact peak positions and intensities can be influenced by the sample preparation

method (e.g., neat liquid, solution).

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

¹H and ¹³C NMR Spectroscopy
A sample of (R)-1-m-Tolylethanamine (approximately 10-20 mg) is dissolved in deuterated

chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm broadband probe is utilized.

¹H NMR Parameters:

Pulse Program: A standard single-pulse sequence (zg30) is used.

Number of Scans: 16 scans are typically acquired.

Relaxation Delay: A delay of 1.0 second is set between scans.

Acquisition Time: Approximately 3-4 seconds.

Spectral Width: A sweep width of 16 ppm is used.

¹³C NMR Parameters:

Pulse Program: A proton-decoupled pulse program (zgpg30) is employed.

Number of Scans: 256 to 1024 scans are acquired for adequate signal-to-noise ratio.

Relaxation Delay: A delay of 2.0 seconds is used.

Acquisition Time: Approximately 1-2 seconds.
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Spectral Width: A sweep width of 240 ppm is used.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).

Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent

peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
The IR spectrum of (R)-1-m-Tolylethanamine, which is a liquid at room temperature, is

typically recorded as a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two, Thermo Scientific Nicolet iS5) equipped with a deuterated triglycine sulfate

(DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. An Attenuated Total

Reflectance (ATR) accessory is commonly used for liquid samples.

Sample Preparation (ATR):

A background spectrum of the clean, empty ATR crystal (typically diamond or zinc

selenide) is recorded.

A single drop of (R)-1-m-Tolylethanamine is placed directly onto the ATR crystal.

The sample spectrum is then acquired.

Acquisition Parameters:

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is typically displayed in terms of transmittance (%) versus

wavenumber (cm⁻¹).
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Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chiral amine like (R)-1-m-Tolylethanamine.
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A generalized workflow for the spectroscopic analysis of (R)-1-m-Tolylethanamine.

To cite this document: BenchChem. [Spectroscopic Analysis of (R)-1-m-Tolylethanamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588723#spectroscopic-data-for-r-1-m-
tolylethanamine-1h-nmr-13c-nmr-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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